2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride (CAS 511278-20-9) is a synthetic organic compound with the molecular formula C₁₁H₁₀F₃N₅OS and a molecular weight of 317.29 g/mol . It features a 1,2,4-triazole core substituted with an amino group at position 3 and a sulfanyl (-S-) linker connected to a butanoic acid moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c1-2-3(4(11)12)13-6-8-5(7)9-10-6;/h3H,2H2,1H3,(H,11,12)(H3,7,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIYGQWTLQOEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NNC(=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves constructing the heterocyclic core followed by attaching the butanoic acid moiety through nucleophilic substitution and cyclization steps, often under controlled conditions to ensure regioselectivity and high yield.
Stepwise Procedure
Step 1: Preparation of 3-Amino-1H-1,2,4-triazole-5-thiol
Starting from commercially available 3-amino-1H-1,2,4-triazole, sulfurization is performed to introduce the thiol group at position 5, typically using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson’s reagent under reflux in inert solvents such as pyridine or dimethylformamide (DMF).Step 2: Alkylation with Butanoic Acid Derivative
The thiol group reacts with a suitable butanoic acid derivative, such as butanoyl chloride, via nucleophilic substitution to form a sulfanyl linkage. This step often employs bases like triethylamine or pyridine to facilitate the reaction and neutralize the generated HCl.Step 3: Cyclization to Form the Triazole Ring
The intermediate undergoes cyclization under dehydrating conditions, often with agents like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), to form the fused heterocyclic system.Step 4: Quaternization with Hydrochloric Acid
The final step involves quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | P₄S₁₀ or Lawesson’s reagent | Pyridine or DMF | Reflux | Sulfurization of triazole |
| 2 | Butanoyl chloride | Pyridine | 0–25°C | Nucleophilic substitution |
| 3 | PPA or POCl₃ | Elevated temperature | 80–120°C | Cyclization |
| 4 | HCl (gas or aqueous) | - | Room temperature | Salt formation |
Synthesis via Thiol-Substituted Triazole Intermediates
Method Overview
This pathway involves synthesizing a thiol-functionalized triazole intermediate, which is then alkylated with a butanoic acid derivative, followed by oxidation or cyclization to form the final heterocycle.
Detailed Procedure
Step 1: Synthesis of 3-Amino-1H-1,2,4-triazol-5-thiol
As in the previous method, sulfurization of 3-amino-1H-1,2,4-triazole is performed.Step 2: Alkylation with Butanoic Acid Derivative
The thiol reacts with a halogenated butanoic acid derivative, such as 4-bromobutanoic acid, under basic conditions (e.g., potassium carbonate in acetone or DMF), to form a sulfanyl-linked intermediate.Step 3: Cyclization and Salt Formation
The intermediate undergoes cyclization under acidic or dehydrating conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| 1 | Sulfur source (P₄S₁₀) | Pyridine | Reflux | Sulfurization |
| 2 | 4-Bromobutanoic acid | Acetone | Room temperature | Nucleophilic substitution |
| 3 | Acidic conditions | - | Reflux | Cyclization & salt formation |
Alternative Pathway: Multi-Component Synthesis via Microwave-Assisted Reactions
Method Overview
Recent advances suggest the use of microwave irradiation to accelerate multi-component reactions involving succinic anhydride, aminoguanidine hydrochloride, and sulfur sources, enabling rapid synthesis of the target compound.
Procedure
Step 1: Formation of N-Guanidino-Substituted Succinimide
Succinic anhydride reacts with aminoguanidine hydrochloride under microwave irradiation at elevated temperatures (around 120°C) to form a guanidino-succinimide intermediate.Step 2: Sulfur Incorporation and Cyclization
The intermediate is treated with sulfur reagents (e.g., P₄S₁₀) under microwave conditions to introduce the sulfanyl group and promote cyclization to generate the heterocyclic core.Step 3: Final Salt Formation
The product is purified and converted into its hydrochloride salt via treatment with hydrochloric acid.
Reaction Conditions & Notes
| Step | Reagents | Microwave Power | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| 1 | Succinic anhydride, aminoguanidine hydrochloride | 300 W | 120°C | 10–15 min | Rapid formation of intermediate |
| 2 | P₄S₁₀ | Microwave | 120°C | 20 min | Sulfurization & cyclization |
| 3 | HCl | - | Room temperature | - | Salt formation |
Data Table Summarizing Key Synthesis Parameters
| Method | Starting Materials | Key Reagents | Reaction Type | Typical Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|---|
| Method 1 | 3-Amino-1H-1,2,4-triazole, butanoyl chloride | P₄S₁₀, POCl₃ | Nucleophilic substitution, cyclization | Reflux, dehydrating agents | 45–70% | Well-established, scalable |
| Method 2 | 3-Amino-1H-1,2,4-triazole, halogenated butanoic acid | K₂CO₃ | Nucleophilic substitution | Room temp to reflux | 40–65% | Mild conditions, versatile |
| Method 3 | Succinic anhydride, aminoguanidine hydrochloride | P₄S₁₀ | Microwave-assisted multi-component | Microwave irradiation | 50–75% | Rapid, high efficiency |
Research Findings and Notes
Reaction Optimization:
The sulfurization step's efficiency depends heavily on the choice of sulfur source and solvent. P₄S₁₀ in pyridine or DMF under reflux yields high purity thiol intermediates.Selectivity Control:
The sequence of reagent addition influences regioselectivity. For example, pre-sulfurization of triazole ensures selective substitution at the 5-position.Microwave-Assisted Synthesis:
Microwave irradiation significantly reduces reaction times and improves yields, as demonstrated in recent studies involving guanidine derivatives and heterocyclic sulfur chemistry.Purification: Final products are typically purified via recrystallization from ethanol or acetonitrile, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring and amino group can undergo reduction reactions, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride. Its triazole ring is known for its ability to inhibit fungal growth, making it a candidate for developing antifungal agents. Research indicates that derivatives of triazole compounds exhibit significant activity against various fungi and bacteria, suggesting potential applications in treating infections caused by resistant strains .
Cancer Research
The compound's structural features may also play a role in cancer research. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. Preliminary findings suggest that this compound could serve as a lead compound for further development into anticancer drugs .
Plant Growth Regulation
There is emerging evidence that compounds like this compound can act as plant growth regulators. The triazole moiety is known for its role in inhibiting gibberellin biosynthesis, which can affect plant height and yield. Studies have shown that such compounds can enhance stress tolerance in plants, making them suitable candidates for use in agricultural biotechnology .
Synthesis of Novel Materials
The compound can be utilized as a building block for synthesizing novel materials with specific properties. Its reactivity allows it to participate in various chemical reactions, leading to the development of polymers and other materials with enhanced characteristics such as improved thermal stability or mechanical strength. Research into polymer composites containing triazole derivatives has shown promising results in terms of material performance under different environmental conditions .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antifungal Activity | Investigated the efficacy of triazole derivatives against fungal pathogens | Demonstrated significant antifungal activity against Candida albicans |
| Cancer Cell Proliferation | Evaluated the impact of triazole compounds on cancer cell lines | Showed inhibition of cell growth and induction of apoptosis in breast cancer cells |
| Plant Growth Regulation | Analyzed the effects on plant height and yield under stress conditions | Found improved stress tolerance and enhanced growth metrics in treated plants |
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Research Findings and Implications
- Antiproliferative Potential: While the target compound’s bioactivity is unreported, analogs like FP1–12 (IC₅₀: 1–5 μM against cancer cells) suggest that its triazole-sulfanyl motif could interact with cellular targets such as topoisomerases or kinases .
- Crystallographic Data : Tools like SHELX and ORTEP-3 are critical for resolving its 3D structure, which could guide SAR studies.
Biological Activity
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]butanoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a butanoic acid moiety linked to a thioether with a 3-amino-1H-1,2,4-triazole group. The presence of the amino group enhances its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that compounds with triazole rings exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various pathogens. In preliminary studies, this compound demonstrated promising activity against both bacterial and fungal strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in E. coli | |
| Fungi | Reduced proliferation of C. albicans | |
| Viruses | Potential antiviral activity noted |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Triazoles typically function by inhibiting enzymes critical for the synthesis of nucleic acids or cell membranes in microorganisms. For example, they may inhibit the enzyme lanosterol 14α-demethylase involved in ergosterol biosynthesis in fungi.
Study 1: Antimicrobial Efficacy
In a study evaluating various triazole derivatives, including this compound, it was found that this compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics like vancomycin.
Study 2: Antifungal Activity
Another investigation focused on the antifungal properties against Candida species. The results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for traditional antifungal agents. This suggests a potential role for this compound in treating resistant fungal infections.
Synthesis and Derivatives
The synthesis of this compound can be achieved through microwave-assisted reactions involving thioether formation and subsequent functionalization. Various derivatives have been synthesized to enhance biological activity or target specificity.
Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Thioether Formation | Nucleophilic substitution | Butanoic acid, thiol compounds |
| Functionalization | Microwave-assisted cyclization | Amino compounds |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
